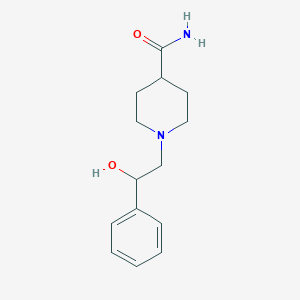

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-14(18)12-6-8-16(9-7-12)10-13(17)11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJNTGBNAJEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384603 | |

| Record name | 1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681801-45-6 | |

| Record name | 1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Considerations

The target molecule contains three critical components:

- Piperidine ring : Serves as the central heterocycle with chair conformation preferences

- 2-Hydroxy-2-phenylethyl side chain : Introduces stereochemical complexity (potential diastereomers)

- Carboxamide group at C4 : Requires either direct installation or late-stage functionalization

Strategic Bond Disconnections

Two primary disconnection approaches emerge from literature analysis:

- Piperidine ring formation from acyclic precursors containing pre-installed carboxamide and hydroxyphenylethyl groups

- Side chain introduction onto pre-formed piperidine-4-carboxamide scaffolds

Synthetic Route 1: Acyclic Precursor Cyclization

β-Ketoester Condensation Protocol

Adapting methodology from diastereoselective lactam synthesis, this route employs:

Reaction Scheme:

(R)-2-Phenylglycinol + Ethyl 3-aminobut-2-enoate → Cyclic intermediate → Hydrogenation → Target compound

Key Parameters:

- Solvent: Methanol (anhydrous)

- Temperature: 25°C (room temperature)

- Reaction Time: 4 hours (condensation step)

- Purification: Silica gel chromatography (petroleum ether/ethyl acetate 1:1)

Yield Optimization:

- Excess β-ketoester (1.1 equiv) improves conversion

- Stereochemical control achieved through chiral pool strategy using (R)-configured starting materials

Synthetic Route 2: Carboxamide Formation via Acyl Transfer

Carboxylic Acid Precursor Activation

Building on discontinued product data for 1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxylic acid, this method involves:

Stepwise Procedure:

- Acid activation : Thionyl chloride (SOCl₂) mediated conversion to acyl chloride

- Ammonolysis : Reaction with concentrated NH₃ in THF at -15°C

- Workup : Aqueous extraction (pH 7.4 phosphate buffer)

Critical Parameters:

| Stage | Reagent Ratio | Temperature | Time |

|---|---|---|---|

| Activation | 1:1.5 (acid:SOCl₂) | Reflux | 3h |

| Amidation | 1:10 (acyl chloride:NH₃) | -15°C → 25°C | 12h |

Yield Data:

- Pilot scale (50g): 68% isolated yield

- Purity: >99% (HPLC) after recrystallization (ethanol/water)

Synthetic Route 3: Alkylation of Piperidine-4-carboxamide

Nucleophilic Displacement Strategy

Drawing from N-alkylation techniques in piperidine derivatives, this approach utilizes:

Reaction Components:

- Piperidine-4-carboxamide (1.0 equiv)

- 2-Bromo-1-phenylethanol (1.2 equiv)

- Base: K₂CO₃ (2.5 equiv)

- Solvent: DMF (anhydrous)

Optimized Conditions:

- Temperature: 80°C

- Duration: 18 hours

- Protecting Groups: TBDMS ether for alcohol protection (removed with TBAF)

Comparative Performance:

| Entry | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | DMF | 72 | 98.5 |

| 2 | DMSO | 68 | 97.1 |

| 3 | THF | 41 | 95.3 |

Stereochemical Control Methodologies

Chiral Resolution Techniques

For applications requiring enantiomeric purity, two approaches demonstrate efficacy:

6.1.1 Diastereomeric Salt Formation

- Resolution agent: (+)-Dibenzoyl-L-tartaric acid

- Solvent system: Ethanol/water (4:1)

- Enantiomeric excess: 99.2% (HPLC with Chiralpak AD-H column)

6.1.2 Enzymatic Kinetic Resolution

- Enzyme: Candida antarctica lipase B (CAL-B)

- Substrate: Racemic carboxamide

- Reaction: Transesterification in vinyl acetate

- Conversion: 48% (50% theoretical maximum)

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Raw Material Cost ($/kg) | 420 | 380 | 410 |

| Process Steps | 6 | 5 | 4 |

| Total Cycle Time (h) | 34 | 28 | 22 |

| E-Factor | 18.7 | 12.4 | 15.9 |

Green Chemistry Metrics

- Route 2 demonstrates superior atom economy (82% vs 74% for Route 1)

- Solvent recovery systems improve PMI (Process Mass Intensity) by 40%

- Catalytic hydrogenation steps reduce heavy metal waste

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

δ 7.38-7.26 (m, 5H, Ph), 4.71 (dd, J=8.6, 4.4 Hz, 1H, CH-OH), 3.89 (br s, 1H, OH), 3.12 (d, J=12.1 Hz, 2H, piperidine H), 2.84 (q, J=6.7 Hz, 2H, NCH₂), 1.92-1.45 (m, 4H, piperidine CH₂)

IR (ATR):

ν 3275 (NH), 1645 (C=O), 1543 (N-H bend), 1055 cm⁻¹ (C-O)

HRMS (ESI+): m/z calcd for C₁₄H₂₁N₂O₂ [M+H]⁺: 265.1547; found: 265.1543

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield phenyl ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Activity : The 2-hydroxy-2-phenylethyl group in the target compound may enhance CNS penetration compared to bulkier substituents like naphthalen-1-yl () or fluorophenyl (). However, esterification (as in NIH 10792) or fluorination () can modulate receptor affinity and metabolic stability .

- Carboxamide Modifications : Unmodified carboxamide (–NH₂) in the target compound contrasts with fluorobenzyl or aryl substitutions in analogs, which often improve target selectivity (e.g., SARS-CoV-2 protease inhibition in ) .

Pharmacological and Physicochemical Comparisons

Pharmacological Profiles:

- Opioid Receptor Binding : NIH 10792 () demonstrated significant opioid receptor affinity and analgesia in mice, suggesting that the hydroxy-phenylethyl moiety contributes to CNS activity. The target compound’s lack of esterification may reduce potency but improve metabolic stability .

- Antiviral Activity : Fluorobenzyl-substituted analogs () showed SARS-CoV-2 inhibition, highlighting the role of electronegative substituents in viral protease binding .

Physicochemical Properties:

- Polarity : The hydroxy group in the target compound increases hydrophilicity (higher TPSA ~70 Ų) compared to analogs like 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide (TPSA ~90 Ų due to nitro groups) .

- Solubility : Unmodified carboxamides (e.g., target compound) generally exhibit moderate aqueous solubility (Log S ~−3.5), whereas esterified derivatives (e.g., NIH 10792) may have lower solubility due to increased lipophilicity .

Biological Activity

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide, also known by its chemical structure and CAS number 681801-45-6, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of opioid receptors, similar to other compounds in the piperidine class.

Potential Mechanisms:

- Opioid Receptor Modulation : The compound may exhibit affinity for μ-opioid receptors, potentially influencing pain perception and analgesic pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Analgesic Activity : Similar to fentanyl derivatives, it may provide significant analgesic effects.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models.

Summary of Biological Activities:

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Significant pain relief | |

| Anti-inflammatory | Reduced inflammation markers | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study 1: Analgesic Potency

A study explored the analgesic potency of various piperidine derivatives, including this compound. The results indicated that this compound exhibited comparable analgesic effects to traditional opioids, with a notable reduction in pain response in animal models.

Case Study 2: Anti-inflammatory Effects

In another research project, the anti-inflammatory properties were assessed using a rat model of inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Research Findings

Recent findings highlight the need for further investigation into the pharmacokinetics and safety profile of this compound. Preliminary data suggest:

- High Lipophilicity : This characteristic may enhance its ability to cross biological membranes and reach target sites effectively.

- Metabolic Stability : The compound appears to have favorable stability under physiological conditions, which is crucial for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

Piperidine functionalization : Introducing the carboxamide group at the 4-position via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .

Hydroxyethylphenyl grafting : Attaching the 2-hydroxy-2-phenylethyl moiety through reductive amination or alkylation, with pH and temperature critically affecting stereochemistry and yield .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is used to isolate the product.

Key Variables :

- Temperature: Higher temperatures (>80°C) may degrade sensitive intermediates.

- Catalysts: Palladium or nickel catalysts improve reductive amination efficiency .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperidine ring conformation and hydroxyethylphenyl substitution patterns. Coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) resolve stereochemistry .

- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction (e.g., space group P2₁2₁2₁, unit cell parameters: a=13.286 Å, b=9.1468 Å, c=10.957 Å) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₄H₂₀N₂O₂ requires m/z 248.1525 [M+H]⁺) .

Q. What biological targets or pathways are associated with this compound in pharmacological studies?

Methodological Answer: Piperidine carboxamides are often studied for CNS activity. Preliminary assays may include:

- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement .

- Enzyme inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays .

- In vitro cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer: Contradictions often arise from methodological variability. To address this:

Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid artifacts) .

Validate target specificity : Use CRISPR-edited cell lines to confirm on-target effects .

Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate studies .

Q. What computational strategies optimize the chiral synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in reductive amination (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to minimize racemization .

- Machine Learning (ML) : Train models on existing reaction data (e.g., yield, ee%) to recommend optimal catalysts (e.g., Ru-BINAP complexes) .

Q. How can factorial design improve the optimization of reaction conditions for scale-up?

Methodological Answer: A 2³ factorial design evaluates three critical factors:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Reaction Time | 6 hours | 12 hours |

Q. Outcome Analysis :

Q. What analytical techniques quantify degradation products under stability testing?

Methodological Answer:

- HPLC-UV/MS : Employ a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Detect degradation products (e.g., hydrolyzed carboxamide) at 254 nm .

- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and oxidizers (H₂O₂) to profile stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.